1-methyl-N,N'-bis(4,5,6,7-tetrahydro-1-benzothiophen-2-ylmethyl)-1H-pyrazole-4,5-dicarboxamide
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Overview
Description
1-METHYL-N~4~,N~5~-BIS(4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YLMETHYL)-1H-PYRAZOLE-4,5-DICARBOXAMIDE is a complex organic compound Its structure includes a pyrazole ring, benzothiophene groups, and carboxamide functionalities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-METHYL-N~4~,N~5~-BIS(4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YLMETHYL)-1H-PYRAZOLE-4,5-DICARBOXAMIDE typically involves multi-step organic reactions. The starting materials might include pyrazole derivatives and benzothiophene intermediates. Common synthetic routes could involve:
Step 1: Formation of the pyrazole ring through cyclization reactions.
Step 2: Introduction of benzothiophene groups via nucleophilic substitution or coupling reactions.
Step 3: Formation of carboxamide functionalities through amidation reactions.
Industrial Production Methods
Industrial production methods would likely involve optimizing the reaction conditions for large-scale synthesis. This could include:
Catalysts: Use of specific catalysts to increase reaction efficiency.
Solvents: Selection of appropriate solvents to enhance solubility and reaction rates.
Temperature and Pressure: Control of temperature and pressure to optimize yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-METHYL-N~4~,N~5~-BIS(4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YLMETHYL)-1H-PYRAZOLE-4,5-DICARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of functional groups to lower oxidation states.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Such as halogens or nucleophiles.
Major Products
The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example, oxidation might yield ketones or aldehydes, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Potential use in studying biological pathways and interactions.
Medicine: Possible applications in drug development and therapeutic treatments.
Industry: Use in the production of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 1-METHYL-N~4~,N~5~-BIS(4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YLMETHYL)-1H-PYRAZOLE-4,5-DICARBOXAMIDE would depend on its specific interactions with molecular targets. This could involve:
Molecular Targets: Binding to specific proteins, enzymes, or receptors.
Pathways Involved: Modulation of signaling pathways or metabolic processes.
Comparison with Similar Compounds
Similar Compounds
- 1-METHYL-N~4~,N~5~-BIS(4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YLMETHYL)-1H-PYRAZOLE-3,4-DICARBOXAMIDE
- 1-METHYL-N~4~,N~5~-BIS(4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YLMETHYL)-1H-PYRAZOLE-4,5-DICARBOXYLIC ACID
Uniqueness
The uniqueness of 1-METHYL-N~4~,N~5~-BIS(4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YLMETHYL)-1H-PYRAZOLE-4,5-DICARBOXAMIDE lies in its specific structural features and functional groups, which may confer unique chemical and biological properties compared to similar compounds.
Properties
Molecular Formula |
C24H28N4O2S2 |
---|---|
Molecular Weight |
468.6 g/mol |
IUPAC Name |
2-methyl-3-N,4-N-bis(4,5,6,7-tetrahydro-1-benzothiophen-2-ylmethyl)pyrazole-3,4-dicarboxamide |
InChI |
InChI=1S/C24H28N4O2S2/c1-28-22(24(30)26-13-18-11-16-7-3-5-9-21(16)32-18)19(14-27-28)23(29)25-12-17-10-15-6-2-4-8-20(15)31-17/h10-11,14H,2-9,12-13H2,1H3,(H,25,29)(H,26,30) |
InChI Key |
IRQQSNNLPASUBM-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=C(C=N1)C(=O)NCC2=CC3=C(S2)CCCC3)C(=O)NCC4=CC5=C(S4)CCCC5 |
Origin of Product |
United States |
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